Ethyl 2-fluoro-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

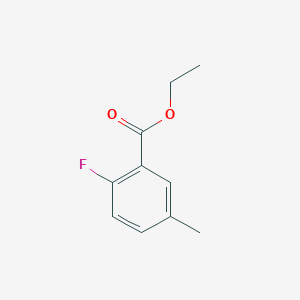

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLAZXWLICGMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673274 | |

| Record name | Ethyl 2-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496841-90-8 | |

| Record name | Ethyl 2-fluoro-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496841-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-fluoro-5-methylbenzoate, a key fluorinated building block in modern medicinal and agrochemical research. Its unique structural features make it a valuable intermediate for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This document will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Core Compound Identity and Properties

This compound is an aromatic ester distinguished by a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that are highly sought after in drug design.

CAS Number: 496841-90-8[1][2][3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2][3] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Purity | ≥97% - 98% | [1][3] |

| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | [2][3] |

| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | [2][3] |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | [2] |

| Storage | Room temperature, in a dry, well-ventilated place. | [1][5] |

Strategic Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid (CAS Number 321-12-0).[6] This reaction is a cornerstone of organic synthesis and can be achieved through several established methods.

Fischer Esterification: A Classic and Cost-Effective Approach

Fischer esterification represents a reliable and scalable method for the synthesis of this compound. The causality behind this choice lies in the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction:

2-fluoro-5-methylbenzoic acid + Ethanol ⇌ this compound + Water

Workflow Diagram:

Caption: Fischer Esterification Workflow for this compound Synthesis.

Step-by-Step Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-methylbenzoic acid and an excess of absolute ethanol. The excess ethanol serves to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and LC-MS to ensure it meets the required specifications (typically >97%).[7]

Applications in Research and Development

The strategic placement of the fluorine atom in this compound has profound implications for its utility in drug discovery and agrochemical synthesis. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]

Intermediate in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structure allows for facile functionalization, making it a valuable component in medicinal chemistry for constructing aromatic frameworks with fluorine substitution.[1] It is particularly noted for its use in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1]

Logical Relationship Diagram:

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 496841-90-8 [amp.chemicalbook.com]

- 5. Ethyl 5-fluoro-2-methylbenzoate | 56427-66-8 [sigmaaldrich.com]

- 6. ossila.com [ossila.com]

- 7. 496841-90-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-fluoro-5-methylbenzoate is a fluorinated aromatic ester that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its strategic combination of a fluorine atom, a methyl group, and an ethyl ester moiety on a benzene ring makes it a versatile and valuable building block for the synthesis of complex organic molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. A summary of its core properties is presented below.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[3], MySkinRecipes[4] |

| Molecular Weight | 182.19 g/mol | PubChem[3], MySkinRecipes[4] |

| CAS Number | 496841-90-8 | PubChem[3], ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | Benzoic acid, 2-fluoro-5-methyl-, ethyl ester | PubChem[3] |

| Storage | Sealed in dry, room temperature or 2-8°C | BLD Pharm[6], Sigma-Aldrich |

Chemical Structure

The molecular architecture of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic methods.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq). The use of excess ethanol serves to drive the equilibrium towards the product side, maximizing the yield.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution. The addition should be done slowly to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC, observing the disappearance of the starting carboxylic acid.

-

Quenching and Extraction: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic handles it provides for constructing more complex molecular architectures.

A Versatile Synthetic Building Block

The utility of this compound stems from its distinct reactive sites:

-

The Ester Group: Can be readily hydrolyzed back to the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. This is a common strategy in drug development for linking the aromatic core to other fragments.

-

The Aromatic Ring: The fluorine and methyl groups direct further electrophilic aromatic substitution. More importantly, the fluorinated ring system is a common motif in modern pharmaceuticals.

-

Precursor to Bioactive Scaffolds: The precursor, 2-fluoro-5-methylbenzoic acid, is employed in the synthesis of potent and selective inhibitors. For example, it is a key building block for pyrimidinone derivatives that inhibit adenylyl cyclase 1 (AC1), a target for treating chronic pain. [7]It is also used to create benzoxazepinones, which are highly potent and selective kinase inhibitors for targets like RIP1. [7]

Role in Medicinal Chemistry

The incorporation of a fluorine atom, as seen in this molecule's scaffold, is a widely used strategy in medicinal chemistry to enhance drug-like properties. [1][2]Fluorine can:

-

Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Modulate pKa: Affecting the acidity or basicity of nearby functional groups, which can influence solubility and cell permeability.

Given these benefits, this compound is a valuable starting material for creating novel therapeutic agents, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. [4]It is also frequently used in cross-coupling reactions, such as the Suzuki coupling, to build biaryl systems common in many drug candidates. [4]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: While a comprehensive toxicological profile is not available, related compounds are known to cause skin and eye irritation. [5][8][9]* Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [8][10]All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. [8]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [6]

Conclusion

This compound stands out as a synthetically versatile and strategically important intermediate in modern organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the advantageous presence of a fluorine atom make it a valuable tool for researchers in drug discovery and materials science. This guide has provided a technical, in-depth look at this compound, grounding its utility in the fundamental principles of chemical reactivity and synthesis, thereby equipping scientists with the knowledge to leverage its full potential in their research endeavors.

References

- National Center for Biotechnology Information (2024).

- National Center for Biotechnology Information (2024).

- MySkinRecipes.

- Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ChemSrc (2025).methyl 2-fluoro-5-formylbenzoate.

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid. PubChem. [Link]

- Journal of Chemical Education (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 496841-90-8 [amp.chemicalbook.com]

- 6. 496841-90-8|this compound|BLD Pharm [bldpharm.com]

- 7. ossila.com [ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-5-methylbenzoate is a fluorinated aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom ortho to the ester group and a methyl group in the para position, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and key applications of this compound, with a focus on practical insights for laboratory and developmental use.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility as a synthetic intermediate.

dot graph Ethyl_2_fluoro_5_methylbenzoate_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 182.19 g/mol | PubChem[1] |

| CAS Number | 496841-90-8 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 2-fluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

Fischer Esterification: Mechanism and Rationale

Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. The strong acid catalyst, commonly sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

-

2-Fluoro-5-methylbenzoic acid

-

Anhydrous ethanol (excess, e.g., 5-10 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the product. A starting gradient of 95:5 (hexanes:ethyl acetate) is often a good starting point.

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Spectroscopic Characterization

Accurate characterization of the molecular structure is paramount for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for this compound. Disclaimer: These are predicted values and should be confirmed by experimental data.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.70 (m, 1H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 7.05-7.00 (t, J=8.8 Hz, 1H, Ar-H), 4.39 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 1.39 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (d, J=3.0 Hz, C=O), 162.5 (d, J=250.0 Hz, C-F), 135.0 (d, J=8.0 Hz, C-CH₃), 132.0 (d, J=3.0 Hz, C-H), 125.0 (d, J=23.0 Hz, C-COOEt), 116.0 (d, J=21.0 Hz, C-H), 61.5 (-OCH₂CH₃), 20.5 (Ar-CH₃), 14.0 (-OCH₂CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1725 (C=O, ester), ~1615, 1480 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F) |

| MS (Mass Spectrometry) | m/z: 182 (M⁺), 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-COOC₂H₅]⁺) |

Predicted data is based on computational models and data from analogous compounds. For definitive characterization, experimental verification is essential.[3][4][5][6][7][8][9][10][11][12][13][14]

Applications in Synthetic Chemistry

This compound is a versatile intermediate, primarily utilized in the construction of more complex molecules through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atom at the 2-position of the benzoate ring can be exploited as a leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at this position, enabling the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound, an appropriate arylboronic acid (1.1-1.5 equivalents).

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Procedure:

-

Combine the reactants, catalyst, and base in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up followed by purification of the product, typically by column chromatography.

-

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of skin contact, wash the affected area immediately with soap and water.

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Specific Hazards of Organofluorine Compounds:

The presence of fluorine can alter the toxicological profile of organic molecules. While this compound itself is not classified as highly toxic, it is crucial to handle it with the understanding that organofluorine compounds can have unique metabolic pathways and potential for bioaccumulation. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via Fischer esterification is a robust and scalable process. The strategic placement of the fluorine and methyl groups on the aromatic ring provides a versatile handle for further molecular elaboration, particularly through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. A thorough understanding of its molecular structure, reactivity, and proper handling is essential for its effective and safe utilization in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- PubChem. (n.d.). This compound.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). Ethyl o-methylbenzoate.

- PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid.

- Nature. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- PubChem. (n.d.). Ethyl 5-fluoro-2-hydroxy-3-methylbenzoate.

- PubChem. (n.d.). Ethyl 5-fluoro-2-pyridin-2-ylbenzoate.

- NIST. (n.d.). Ethyl 4-methylbenzoate.

Sources

- 1. This compound | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 496841-90-8 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 10. Ethyl o-methylbenzoate [webbook.nist.gov]

- 11. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Visualizer loader [nmrdb.org]

- 13. Ethyl 4-methylbenzoate [webbook.nist.gov]

- 14. Ethyl 2-methylbenzoate(87-24-1) MS spectrum [chemicalbook.com]

Introduction: The Strategic Value of Fluorinated Building Blocks

An In-depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate for Drug Development Professionals

Abstract

This compound is a fluorinated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic combination of a reactive ester functionality with the metabolic-stability-enhancing properties of a fluorine atom makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the compound's chemical identity, spectroscopic profile, and a detailed, field-proven protocol for its synthesis and purification via Fischer-Speier esterification. The document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices to ensure reproducible and scalable results.

In modern drug discovery, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (CAS No. 496841-90-8) belongs to the family of fluorinated benzoic acid derivatives, which are instrumental in constructing these advanced molecular architectures.[2][3] The presence of the fluorine atom at the ortho-position to the ester group significantly influences the electronic properties of the benzene ring, while the ester itself provides a versatile handle for further chemical transformations. This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and novel agrochemicals.[2][4][5] This guide serves as a senior-level resource for the practical synthesis, characterization, and safe handling of this important intermediate.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical synthesis. The following data provides the necessary parameters for identifying and verifying the purity of this compound.

Core Compound Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 496841-90-8 | PubChem[3], ChemicalBook[6] |

| Molecular Formula | C₁₀H₁₁FO₂ | MySkinRecipes[2] |

| Molecular Weight | 182.19 g/mol | MySkinRecipes[2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | PubChem[3] |

| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Data Interpretation (Predicted)

The following tables outline the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product validation.

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.8 | dd | 1H | Ar-H (C6-H) | Ortho-coupling to C5-H and meta-coupling to C-F. |

| ~7.1-7.2 | m | 1H | Ar-H (C4-H) | Ortho-coupling to C5-H and C3-H, and coupling to C-F. |

| ~7.0-7.1 | t | 1H | Ar-H (C3-H) | Ortho-coupling to C4-H and ortho-coupling to C-F. |

| 4.3-4.4 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group. |

| 2.3-2.4 | s | 3H | Ar-CH₃ | Singlet as there are no adjacent protons. |

| 1.3-1.4 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 (d) | C =O (Ester) | Carbonyl carbon, may show a small doublet due to coupling with fluorine. |

| ~160 (d, ¹JCF) | C -F | Aromatic carbon directly bonded to fluorine, shows a large coupling constant. |

| ~133-135 | Ar-C | Quaternary aromatic carbon. |

| ~125-130 | Ar-C H | Aromatic methine carbons. |

| ~115 (d, ²JCF) | Ar-C H | Aromatic carbon ortho to the C-F bond, shows a significant coupling constant. |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |

| ~20 | Ar-CH₃ | Aromatic methyl carbon. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Bond | Functional Group |

| ~1720-1740 | C=O | Ester Carbonyl Stretch |

| ~1250-1300 | C-O | Ester C-O Stretch |

| ~1100-1200 | C-F | Aryl-Fluorine Stretch |

| ~2900-3000 | C-H | sp³ C-H Stretch (Alkyl) |

| ~3000-3100 | C-H | sp² C-H Stretch (Aromatic) |

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

| m/z | Assignment |

| 182 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₂H₄]⁺ (Loss of ethene) |

| 137 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 109 | [M - COOC₂H₅]⁺ (Loss of the entire ester group) |

Synthesis and Purification

The most reliable and common method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid.[7] This method is valued for its simplicity, use of readily available reagents, and scalability.

Recommended Synthetic Protocol: Fischer-Speier Esterification

This protocol details the conversion of 2-fluoro-5-methylbenzoic acid to the target ethyl ester.

Materials & Reagents:

-

2-Fluoro-5-methylbenzoic acid (CAS 321-12-0)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for chromatography)

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (10-20 eq), using it as both the reagent and the solvent. The large excess is crucial to drive the reaction equilibrium towards the product side.[8]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).

-

Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution until effervescence ceases (to remove unreacted acid and the H₂SO₄ catalyst), followed by a wash with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure liquid or solid.

Synthesis and Purification Workflow

Caption: Fischer Esterification Workflow.

Rationale for Experimental Choices

-

Excess Ethanol: The Fischer esterification is a reversible reaction.[8] According to Le Chatelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the products (ester and water).

-

Acid Catalyst: The reaction is catalyzed by a strong acid like H₂SO₄. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[9]

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The NaHCO₃ wash is a critical self-validating step. It neutralizes the acidic catalyst and removes any unreacted carboxylic acid starting material, which would otherwise be difficult to separate from the ester product due to similar polarities.

Applications in Synthetic Chemistry

This compound is rarely the final product but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Pharmaceutical Development: The compound serves as a foundational scaffold. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to an alcohol. The fluorinated aromatic ring is stable and carried through subsequent synthetic steps, ultimately becoming part of a larger, more complex API. It is a documented intermediate in the synthesis of pyrimidinone derivatives for treating chronic pain and in the formation of potent kinase inhibitors.[4]

-

Cross-Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of C-C or C-N bonds at positions on the ring, further elaborating the molecular structure.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to build novel herbicides and fungicides. The fluorine atom often enhances the metabolic stability and efficacy of the final active ingredient.[5][10]

Safety and Handling

As a laboratory chemical, proper handling of this compound and its precursors is mandatory.

-

GHS Hazard Statements: The compound is associated with warnings for skin and eye irritation.[6] The precursor, 2-fluoro-5-methylbenzoic acid, and the reagents used in the synthesis also carry their own hazards.[11]

-

Precautions:

Conclusion

This compound is a high-value synthetic intermediate whose utility is well-established in the fields of drug discovery and materials science. Its straightforward synthesis via the robust Fischer esterification, combined with its versatile chemical handles, makes it an accessible and important building block. This guide provides the essential technical details and scientific rationale for its synthesis, characterization, and application, empowering researchers to confidently incorporate this compound into their synthetic programs.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethyl 5-fluoro-2-hydroxy-3-methylbenzoate. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Chemical Synthesis Database. (n.d.). methyl 2-fluoro-5-formylbenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-5-methylbenzoic Acid: A Versatile Intermediate for the Chemical Industry.

- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.

- DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification.

- PubChem. (n.d.). Methyl 5-fluoro-2-methylbenzoate. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemComplete. (2020, April 4). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 [Video]. YouTube.

- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 496841-90-8 [amp.chemicalbook.com]

- 7. Buy Ethyl 2,4,5-trifluoro-3-methylbenzoate | 174637-91-3 [smolecule.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. 496841-90-8|this compound|BLD Pharm [bldpharm.com]

- 13. Ethyl 5-fluoro-2-methylbenzoate | 56427-66-8 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-fluoro-5-methylbenzoate

Foreword: Understanding the Significance of this compound

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating a molecule's physicochemical and biological properties. This compound, a fluorinated aromatic ester, represents a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The presence and position of the fluorine and methyl groups on the benzoate ring offer unique steric and electronic characteristics that can influence reactivity, metabolic stability, and target binding affinity in derivative compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside practical, field-proven methodologies for its synthesis, purification, and characterization.

Core Molecular and Physical Properties

This compound is a compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol .[1] Its fundamental properties are summarized in the table below. While extensive experimental data for some physical properties are not widely published, the information provided is based on a combination of supplier data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| CAS Number | 496841-90-8 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | 2-8°C | [2] |

Computed Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | [1] |

| InChIKey | ZRLAZXWLICGMKF-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)C)F | [1] |

Synthesis and Purification: A Practical Approach

The most common and direct route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-5-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis via Fischer Esterification

The Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and therefore, strategies are employed to drive the reaction towards the product side.

Caption: Fischer Esterification of 2-fluoro-5-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

2-fluoro-5-methylbenzoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzoic acid in a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices

-

Excess Ethanol: Using ethanol in large excess shifts the equilibrium of the reversible Fischer esterification towards the formation of the ethyl ester product, thereby increasing the yield.

-

Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Using anhydrous ethanol and a drying tube on the reflux condenser helps to minimize water content.

-

Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Neutralization and Washing: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water and inorganic salts from the organic layer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the aromatic methyl group, and distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic methyl carbon, and the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.19 m/z). Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the benzoate structure.

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling in a laboratory setting.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8°C is recommended for long-term stability.[2]

Caption: Recommended safety workflow for handling this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a range of target molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a desirable building block in drug discovery programs. Its ester functionality provides a reactive handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

References

- PubChem. This compound.

- PubChem. This compound | C10H11FO2 | CID 46311375.

Sources

Physicochemical Properties of Ethyl 2-fluoro-5-methylbenzoate

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-fluoro-5-methylbenzoate

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior. This compound is an aromatic ester with the molecular formula C₁₀H₁₁FO₂.[1][2] Its structural characteristics, including the presence of a fluorine atom and a methyl group on the benzene ring, influence its polarity and intermolecular interactions, which in turn govern its solubility in various solvents.

Below is a summary of its key computed physicochemical properties, primarily sourced from the PubChem database.[2]

| Property | Value | Source |

| Molecular Weight | 182.19 g/mol | PubChem[2] |

| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| CAS Number | 496841-90-8 | PubChem[2] |

The XLogP3 value of 2.6 suggests that this compound is more soluble in organic solvents than in water, a typical characteristic of many esters used in pharmaceutical synthesis.[2][3] The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors indicate its ability to interact with protic solvents, although it cannot form hydrogen bonds with itself.[2][3]

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models provide a valuable tool for estimating solubility. These models are crucial in early-stage development for solvent screening and process optimization.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."[4] Every molecule is assigned three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances in the Hansen space can be calculated, with smaller distances indicating higher affinity. While specific HSP values for this compound are not published, they can be estimated using group contribution methods.

UNIFAC Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5][6][7] This model is particularly useful for predicting the solubility of a solid in a liquid. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the activity coefficient, which is then used to determine the solubility.[7] For this compound, the relevant groups would include aromatic carbons, the ester group, the fluorine group, and the methyl group.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section details two common and reliable methods for determining the solubility of a solid compound like this compound in various solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination.[8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).

-

-

Solvent Evaporation and Quantification:

-

Record the weight of the container with the filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or other relevant units.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry

For compounds that have a chromophore and absorb in the UV-Visible range, spectrophotometry offers a rapid and sensitive method for solubility determination. This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

-

Determine Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which absorbance is highest (λmax).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After equilibration, withdraw and filter a sample of the supernatant (Step 2 of the gravimetric method).

-

Dilute a precise volume of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Diagram of the UV-Vis Spectrophotometry Workflow:

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While direct experimental solubility data for this compound is not extensively published, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. The physicochemical properties suggest a preference for organic solvents. For precise data, the detailed gravimetric and UV-Vis spectrophotometry protocols offer reliable methods for generating this crucial information. For early-stage research and development, theoretical models like Hansen Solubility Parameters and UNIFAC can provide valuable initial estimates for solvent screening. By employing these methodologies, researchers and drug development professionals can effectively characterize the solubility of this compound to support further development and application.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Gmehling, J., Weidlich, U., & Schwartzentruber, J. (2020). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. RSC Advances, 10(63), 38435-38446. [Link]

- Kang, J., Diky, V., & Frenkel, M. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-3. [Link]

- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099. [Link]

- Sheikholeslamzadeh, E., & Rohani, S. (2014). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 53(19), 8267-8275. [Link]

- Vermeire, F. H., & Green, W. H. (2020).

- Chemistry LibreTexts. (2023). Properties of Esters. [Link]

- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23835. [Link]

- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. [Link]

- Roosta, A., & Saboohi, Y. (2018). New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries.

- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.

- MySkinRecipes. (n.d.).

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

- Yang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook, second edition. CRC press. [Link]

- Abbott, S. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. [Link]

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

- Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 7. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectral Data of Ethyl 2-fluoro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for ethyl 2-fluoro-5-methylbenzoate, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to not only present the core spectral data but also to offer insights into the rationale behind data acquisition and interpretation, ensuring a thorough understanding for professionals in drug development and related fields.

Molecular Structure and Overview

This compound (C₁₀H₁₁FO₂) is an aromatic ester with a molecular weight of 182.19 g/mol .[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, presents a unique spectral fingerprint that is crucial for its identification and characterization in complex matrices. Understanding its spectral properties is paramount for quality control, reaction monitoring, and metabolic studies.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A high-resolution ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.[2][3] The use of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumental Parameters:

-

Acquisition Time: Typically 2-4 seconds to ensure good resolution.

-

Pulse Width: A 30-45° pulse is often used to allow for faster repetition rates without saturating the signals.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for quantitative analysis.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | dd (doublet of doublets) | 1H | Ar-H |

| ~7.15 | m (multiplet) | 1H | Ar-H |

| ~7.05 | t (triplet) | 1H | Ar-H |

| 4.38 | q (quartet) | 2H | -OCH₂CH₃ |

| 2.35 | s (singlet) | 3H | Ar-CH₃ |

| 1.38 | t (triplet) | 3H | -OCH₂CH₃ |

Disclaimer: These are predicted values. Actual experimental values may vary slightly.

Interpretation and Causality:

-

Aromatic Protons (δ ~7.05-7.75 ppm): The three protons on the benzene ring appear in the downfield region characteristic of aromatic systems. Their distinct chemical shifts and coupling patterns are a direct result of the electronic effects of the substituents. The electron-withdrawing fluorine and ester groups deshield the aromatic protons, shifting them downfield. The specific splitting patterns (doublet of doublets, multiplet, and triplet) arise from the coupling interactions between adjacent non-equivalent protons and the coupling to the fluorine atom.

-

Ethyl Group Protons: The methylene protons (-OCH₂-) of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet around 4.38 ppm. The quartet arises from coupling to the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3). The methyl protons (-CH₃) of the ethyl group are further from the electronegative oxygen and are therefore more shielded, appearing as a triplet around 1.38 ppm due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

-

Methyl Group Proton (δ ~2.35 ppm): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.35 ppm. The singlet multiplicity indicates no adjacent proton neighbors to couple with.

Caption: A streamlined workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol: Best Practices for ¹³C NMR

The acquisition of a ¹³C NMR spectrum requires slightly different considerations than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumental Parameters:

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Acquisition Time: A longer acquisition time and a larger number of scans (e.g., 128 to 1024 or more) are typically necessary.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) is often used to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although for routine qualitative spectra, a shorter delay is acceptable.

-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~160.0 (d) | C-F |

| ~138.0 | C-CH₃ |

| ~132.0 (d) | Ar-CH |

| ~125.0 (d) | Ar-CH |

| ~118.0 (d) | Ar-CH |

| ~115.0 (d) | C-COOEt |

| ~61.5 | -OCH₂CH₃ |

| ~20.5 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Disclaimer: These are predicted values. Actual experimental values may vary slightly. The 'd' indicates a doublet due to coupling with the fluorine atom.

Interpretation and Causality:

-

Carbonyl Carbon (δ ~165.0 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Aromatic Carbons (δ ~115.0-160.0 ppm): The six aromatic carbons resonate in the typical range for benzene derivatives. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant (¹JCF) and will be shifted significantly downfield due to the high electronegativity of fluorine. The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), which may or may not be resolved depending on the instrument's resolution. The positions of the other aromatic carbons are influenced by the electronic effects of the substituents.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and appears around 61.5 ppm. The terminal methyl carbon (-CH₃) is more shielded and resonates at a higher field, around 14.0 ppm.

-

Methyl Group Carbon (δ ~20.5 ppm): The carbon of the methyl group attached to the aromatic ring appears at approximately 20.5 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Disclaimer: These are predicted values based on characteristic group frequencies.

Interpretation and Causality:

-

C=O Stretch ( ~1720 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the ester. Its position is characteristic of aromatic esters.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic ethyl and methyl groups.

-

C=C Stretches ( ~1600, ~1480 cm⁻¹): These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch ( ~1250 cm⁻¹): A strong absorption corresponding to the stretching vibration of the C-O single bond of the ester functional group is expected.

-

C-F Stretch ( ~1100 cm⁻¹): The stretching vibration of the carbon-fluorine bond typically gives rise to a strong absorption in this region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 182 | [M]⁺• (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OC₂H₅]⁺ |

| 109 | [M - COOC₂H₅]⁺ |

Disclaimer: These are predicted fragmentation patterns based on the known fragmentation of aromatic esters.

Interpretation and Causality:

-

Molecular Ion (m/z 182): The peak corresponding to the molecular weight of the compound is expected to be observed, confirming the molecular formula.

-

Loss of the Ethyl Radical (m/z 153): Fragmentation can occur via cleavage of the C-O bond, leading to the loss of an ethyl radical (•C₂H₅), resulting in a fragment with m/z 153.

-

Loss of the Ethoxy Radical (m/z 137): A common fragmentation pathway for esters is the loss of the alkoxy group as a radical (•OC₂H₅), leading to the formation of an acylium ion with m/z 137. This is often a very stable and abundant ion.

-

Loss of the Carboethoxy Group (m/z 109): Cleavage of the bond between the aromatic ring and the ester group can result in the loss of the entire carboethoxy group (•COOC₂H₅), giving a fragment corresponding to the fluorotoluene cation at m/z 109.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its unambiguous identification and characterization. The interplay of data from these orthogonal techniques allows for a detailed understanding of its molecular structure and electronic properties. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently work with this compound in their research and development endeavors.

References

- ChemDoodle. (2024).

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link][4][5]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link][6]

- PubChem. (n.d.). This compound.

- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link][2]

- Chemistry LibreTexts. (2023, August 29).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-fluoro-5-methylbenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of Ethyl 2-fluoro-5-methylbenzoate, a substituted aromatic ester. As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development.[1] This document will provide a comprehensive interpretation of the ¹H NMR spectrum, grounded in fundamental principles and supported by data from analogous structures. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed prediction and interpretation based on established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Proton Environments

The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group at position C1, a fluorine atom at C2, and a methyl group at C5. This arrangement gives rise to four distinct proton environments that will be analyzed in the ¹H NMR spectrum:

-

Aromatic Protons (H3, H4, H6): Three protons attached to the benzene ring.

-

Ethyl Group Methylene Protons (-OCH₂CH₃): The two protons of the methylene group in the ethyl ester.

-

Ethyl Group Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group in the ethyl ester.

-

Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal in this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~ 7.2 - 7.4 | ddd | ortho J(H4-H3) ≈ 8.5 Hz, meta J(H4-H6) ≈ 2.5 Hz, para J(H4-F) ≈ 4.5 Hz | 1H |

| H3 | ~ 7.1 - 7.3 | t | ortho J(H3-H4) ≈ 8.5 Hz, ortho J(H3-F) ≈ 8.5 Hz | 1H |

| H6 | ~ 7.7 - 7.9 | dd | meta J(H6-H4) ≈ 2.5 Hz, meta J(H6-F) ≈ 8.0 Hz | 1H |

| -OCH₂CH₃ | ~ 4.3 - 4.4 | q | J ≈ 7.1 Hz | 2H |

| -CH₃ (ring) | ~ 2.3 - 2.4 | s | N/A | 3H |

| -OCH₂CH₃ | ~ 1.3 - 1.4 | t | J ≈ 7.1 Hz | 3H |

Detailed Spectral Analysis and Rationale

The Aromatic Region (δ 7.0 - 8.0 ppm)

The chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the substituents and spin-spin coupling with neighboring protons and the fluorine atom.

-

H6 (δ ~ 7.7 - 7.9 ppm): This proton is ortho to the electron-withdrawing ethyl ester group, which deshields it, causing it to appear at the most downfield position in the aromatic region. It will exhibit coupling to H4 (meta coupling, ³J ≈ 2.5 Hz) and to the fluorine atom at C2 (meta coupling, ⁴J(H-F) ≈ 8.0 Hz). The expected multiplicity is a doublet of doublets (dd).

-

H4 (δ ~ 7.2 - 7.4 ppm): This proton is ortho to the methyl group and meta to the ethyl ester and fluorine atom. It will be coupled to H3 (ortho coupling, ³J ≈ 8.5 Hz), H6 (meta coupling, ³J ≈ 2.5 Hz), and the fluorine atom (para coupling, ⁵J(H-F) ≈ 4.5 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd).

-

H3 (δ ~ 7.1 - 7.3 ppm): This proton is situated ortho to the fluorine atom and meta to the ethyl ester group. The strong ortho coupling to the fluorine atom (³J(H-F) ≈ 8.5 Hz) and the ortho coupling to H4 (³J(H-H) ≈ 8.5 Hz) are expected to be very similar in magnitude. This will likely result in the signal appearing as a triplet (t).

The coupling of protons with fluorine is a key feature of the spectrum. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei, with typical ranges for aromatic systems being:

-